tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-oxobut-3-ynyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6-8(12)7-11(5)9(13)14-10(2,3)4/h1H,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANRKFJJWBZROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate products.
Scientific Research Applications
Chemistry: tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies[3][3].
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also be employed in the design of enzyme inhibitors and other bioactive molecules[3][3].
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the design of molecules with specific biological activities[3][3].
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings[3][3].
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The alkyne moiety may also participate in click chemistry reactions, allowing for the conjugation of the compound to various biomolecules[4][4].
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Weights
Key Observations :
Functional Group Diversity: The target compound’s alkyne and ketone groups distinguish it from carbamates with cyclic amines (e.g., piperidine in ) or aromatic heterocycles (e.g., pyrazole in ). The alkyne enables click chemistry or cycloaddition reactions, while the ketone allows nucleophilic additions . Compounds like tert-butyl (S)-(1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl)carbamate () feature hydrogen-bonding donors (hydroxy) and acceptors (imidazole), enhancing crystal packing or supramolecular interactions .
Reactivity and Stability :
- The Boc group in the target compound is stable under basic conditions but cleaved by acids (e.g., HCl or TFA) . In contrast, tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate () contains a sulfonyl chloride group, making it reactive toward nucleophiles like amines or alcohols.
- Deprotection studies () reveal that NaBH₄ in EtOH selectively reduces esters but leaves certain Boc-protected amines (e.g., pyrrole or indole derivatives) intact. This suggests the target compound’s alkyne and ketone may influence its stability under reductive conditions.
Key Observations :
- The target compound’s alkyne group positions it as a candidate for click chemistry , a key strategy in drug discovery and bioconjugation .
- Carbamates with cyclic amines (e.g., piperidine or pyrrolidine in ) are prevalent in drug candidates, such as protease inhibitors, due to their conformational rigidity and bioavailability.
- Aromatic heterocycles (e.g., pyrazole in ) enhance binding to biological targets, as seen in covalent inhibitors of viral proteases.
Physicochemical Properties and Crystallography
- highlights graph-set analysis for hydrogen-bond networks, which could predict its crystal packing behavior.
- Software Tools: Programs like Mercury () enable visualization of crystal structures, aiding in comparing packing motifs with analogs like tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate (), which has an indole ring contributing to π-π stacking.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of tert-butyl carbamate derivatives with activated carbonyl intermediates. For example, di-tert-butyl dicarbonate (Boc₂O) is commonly used under basic conditions (e.g., triethylamine) to protect amines . Optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-alkylation. Monitoring via TLC or HPLC is critical to assess intermediate stability .
Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms backbone structure and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, ¹H NMR can distinguish between methyl and tert-butyl groups via δ 1.4–1.5 ppm . Discrepancies in carbonyl or alkyne signals (e.g., IR stretching at ~2200 cm⁻¹ for C≡C) should be cross-validated with 2D NMR (COSY, HSQC) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to strong acids/bases and oxidizing agents. Storage at −20°C under inert atmosphere (argon/nitrogen) in amber vials prevents degradation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess hydrolytic susceptibility of the carbamate group .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data between HPLC and NMR analyses?
- Methodological Answer : Discrepancies often arise from co-eluting impurities in HPLC or solvent artifacts in NMR. Use orthogonal methods:
- HPLC : Optimize gradients (e.g., 5–95% acetonitrile in water with 0.1% TFA) and compare retention times with standards .
- NMR : Employ deuterated solvents (CDCl₃ or DMSO-d₆) and suppress water/O₂ peaks. Quantify impurities via integration of minor peaks against the tert-butyl signal .
- LC-MS : Confirm molecular ions to distinguish isobaric impurities .
Q. What strategies are effective for minimizing side reactions during functionalization of the alkyne group?
- Methodological Answer : The 2-oxobut-3-yn-1-yl group is prone to undesired cycloadditions or oxidation. Strategies include:
- Protection : Temporarily mask the alkyne with trimethylsilyl groups.
- Catalytic Control : Use Cu(I) or Pd(0) catalysts for selective Sonogashira couplings .
- Low-Temperature Reactions : Conduct reactions at −78°C to suppress polymerization .
Q. How should researchers address conflicting safety data regarding toxicity and handling protocols?
- Methodological Answer : Reconcile discrepancies by:
- Literature Review : Cross-reference SDS from multiple vendors (e.g., Thermo Scientific vs. AK Scientific) .
- In Silico Tools : Predict toxicity via QSAR models (e.g., EPA EPI Suite) for acute oral toxicity or skin sensitization .
- Empirical Testing : Perform Ames tests for mutagenicity or zebrafish embryo assays for acute toxicity .
Key Considerations for Experimental Design
- Reaction Scale-Up : Transitioning from mg to gram-scale requires solvent swap to toluene or ethyl acetate for easier extraction .
- Waste Disposal : Neutralize carbamate-containing waste with 10% NaOH before disposal to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
